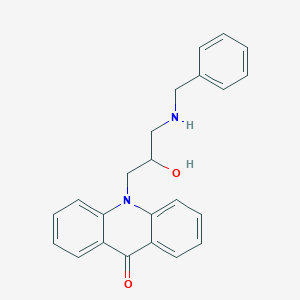
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like benzylamine and epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acridine compounds, and substituted acridine derivatives.
Scientific Research Applications
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one involves its interaction with biological macromolecules, such as DNA and proteins. The benzylamino group allows the compound to intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxypropyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-Carboxyacridine: Known for its corrosion inhibition properties.
9-Methylacridine: Exhibits similar biological activities but with different potency.
9-Aminoacridine: Used as an antimicrobial agent and in the treatment of neurodegenerative diseases.
Uniqueness
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is unique due to the presence of both benzylamino and hydroxypropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
10-[3-(benzylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C23H22N2O2/c26-18(15-24-14-17-8-2-1-3-9-17)16-25-21-12-6-4-10-19(21)23(27)20-11-5-7-13-22(20)25/h1-13,18,24,26H,14-16H2 |
InChI Key |
PVTQPWTWFHVXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















